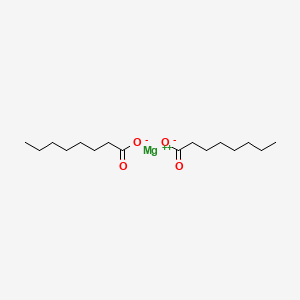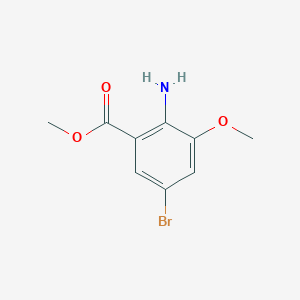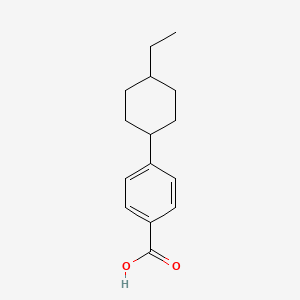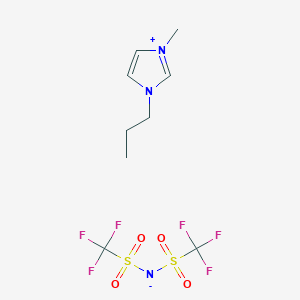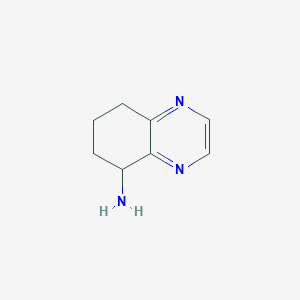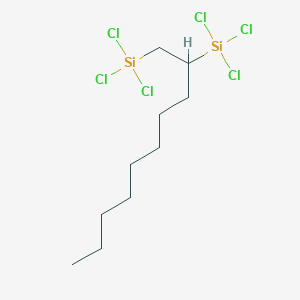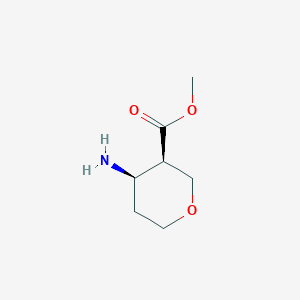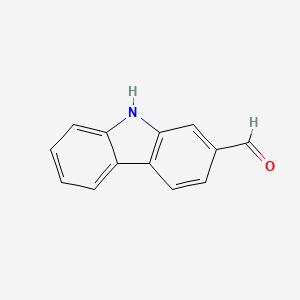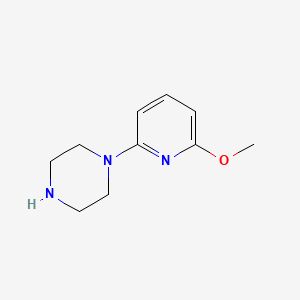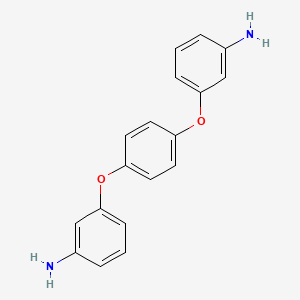
1,4-双(3-氨基苯氧基)苯
描述
- It appears as a white to brown solid powder at room temperature and pressure .
- Its solubility in water is poor, but it can dissolve in strong polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .
- The molecule contains two ether linkages and two active amino groups , which contribute to its high chemical reactivity .
Synthesis Analysis
The synthesis of BAPB involves the reaction of appropriate precursors. For instance, it can be prepared by reacting 1,4-dihydroxybenzene (hydroquinone) with 3-aminophenol . The resulting compound has the structure of 1,4-bis(3-aminophenoxy)benzene .
Molecular Structure Analysis
The molecular formula of BAPB is C~18~H~16~N~2~O~2~ . Its structure consists of a central benzene ring with two 3-aminophenoxy substituents at the 1 and 4 positions. The ether linkages connect the phenoxy groups to the benzene ring .
Physical And Chemical Properties Analysis
科学研究应用
合成与材料科学
聚合物材料的合成和表征:已合成和表征了1,4-双(3-氨基苯氧基)苯及其衍生物,发现其作为聚合物材料潜在单体的应用。这些化合物表现出强烈的DNA结合和复制熄灭特性,表明在生物技术和材料科学中有应用(Haider et al., 2011)。
聚酰亚胺树脂:该化合物作为各种芳香族聚酰亚胺酸树脂和相应的聚酰亚胺树脂的单体,在制备具有特定性能的绝缘材料中很有用(Fu Ju-sun, 2007)。
含氟聚醚酰亚胺:在合成新型含氟聚醚酰亚胺中,该化合物被用作前体。这些材料在各种应用中表现出有希望的特性,包括在电子领域(Yu Xin-hai, 2010)。
无色透明聚酰亚胺薄膜的制备:它已被用于合成无色透明聚酰亚胺薄膜。这些薄膜已被研究其热性能、机械性能和光学性能,表明在先进材料科学应用中具有潜力(Hara Jeon et al., 2022)。
聚烯胺腈前体用于聚苯并噁唑:其衍生物已被探索作为刚性棒聚苯并噁唑的可溶性前体,这种材料在高性能纤维和薄膜中有应用(J. H. Kim & Jae Gwan Lee, 2001)。
半结晶聚酰亚胺:已对基于该化合物的半结晶聚酰亚胺进行研究,揭示了显著的再结晶能力和快速结晶动力学,适用于需要高热稳定性和机械稳定性的应用(Hong-fei Zhang et al., 2017)。
属性
IUPAC Name |
3-[4-(3-aminophenoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPVOEHZEWAJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552270 | |
| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3-aminophenoxy)benzene | |
CAS RN |
59326-56-6 | |
| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

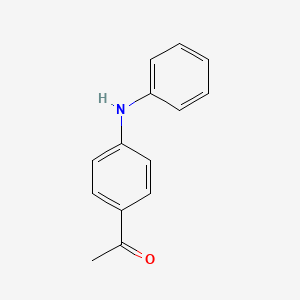
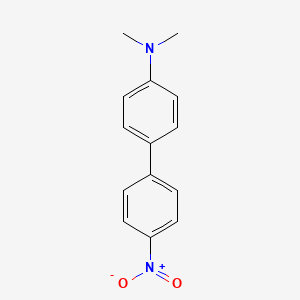
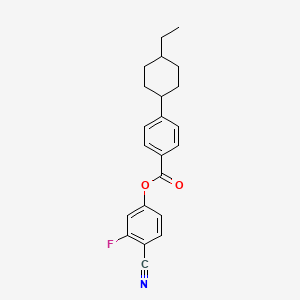
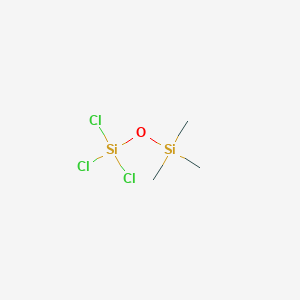
![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)
